molecular formula C15H15NO2 B1392123 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187168-37-1

2-(2,4-Dimethylbenzoyl)-6-methoxypyridine

Cat. No.: B1392123
CAS No.: 1187168-37-1
M. Wt: 241.28 g/mol
InChI Key: ZGMXOIRUBYTHPA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)-6-methoxypyridine is a substituted pyridine derivative featuring a methoxy group at the 6-position and a 2,4-dimethylbenzoyl moiety at the 2-position of the pyridine ring. This compound is structurally characterized by its electron-donating methoxy group and the steric/electronic effects imparted by the dimethyl-substituted benzoyl group.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-12(11(2)9-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMXOIRUBYTHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=NC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218652
Record name (2,4-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-37-1
Record name (2,4-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine typically involves the following steps:

  • Benzoylation Reaction: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

  • Coupling Reaction: The acid chloride is then reacted with 6-methoxypyridine in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the extent of oxidation.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted pyridine derivatives with different nucleophiles.

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-6-methoxypyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine with key analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Effects on Reactivity and Physicochemical Properties
Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Properties/Effects
This compound 6-OCH₃, 2-(2,4-dimethylbenzoyl) ~241.29 (estimated) Enhanced lipophilicity due to methyl groups; methoxy group increases electron density.
2-(4-Bromobenzoyl)-6-methoxypyridine 6-OCH₃, 2-(4-Br-benzoyl) 292.13 Bromine substituent introduces steric bulk and polarizability; potential for cross-coupling reactions.
2-Ethoxy-6-[(methylimino)methyl]pyridine 6-(CH₃N=CH-), 2-OCH₂CH₃ 179.21 Ethoxy group enhances solubility; imino group enables hydrogen bonding.
2,4-Lutidine (2,4-Dimethylpyridine) 2-CH₃, 4-CH₃ 107.15 Basic pyridine derivative; methyl groups reduce solubility but increase steric hindrance.

Key Observations :

  • The methoxy group at position 6 enhances electron density on the pyridine ring, which may influence coordination properties in metal-catalyzed reactions or binding affinity in receptor-ligand interactions .
  • In contrast, 2,4-lutidine lacks the benzoyl moiety, resulting in significantly lower molecular weight and altered basicity, making it more suitable as a solvent or catalyst in organic synthesis .
Crystallographic and Hydrogen-Bonding Behavior
  • While crystallographic data for the target compound are unavailable, analogs like 2-ethoxy-6-[(methylimino)methyl]pyridine () crystallize in a monoclinic system (space group P2₁/c) with hydrogen-bonding interactions involving the imino group. This suggests that the methoxy and benzoyl groups in this compound could similarly influence crystal packing or supramolecular interactions .

Biological Activity

2-(2,4-Dimethylbenzoyl)-6-methoxypyridine is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, target interactions, and relevant case studies.

  • Molecular Formula : C15H15NO
  • Molecular Weight : 239.29 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a methoxy group and a dimethylbenzoyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, potentially leading to therapeutic effects in various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to metabolic disorders and cancer.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines. A study highlighted its effectiveness against lung carcinoma (A549) and cervix carcinoma (HeLa) cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
A54912.5
HeLa15.0
MCF-718.5

Mechanistic Insights

The cytotoxic effects observed in various studies are believed to be mediated through the induction of apoptosis and inhibition of tubulin polymerization, which disrupts normal mitotic processes in cancer cells.

Case Studies

  • Study on Lung Carcinoma Cells :
    A detailed investigation into the effects of this compound on A549 cells demonstrated that the compound caused significant cell death through apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
  • Comparative Analysis :
    In a comparative study with other pyridine derivatives, this compound showed superior activity against cancer cell lines due to its unique structural features that enhance binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dimethylbenzoyl)-6-methoxypyridine
Reactant of Route 2
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2-(2,4-Dimethylbenzoyl)-6-methoxypyridine

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